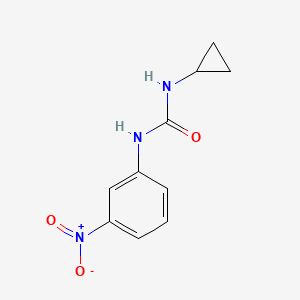
3-Cyclopropyl-1-(3-nitrophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Cyclopropyl-1-(3-nitrophenyl)urea” is a chemical compound . It has a complex structure, which allows for diverse applications.
Synthesis Analysis
A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This methodology was found to be suitable for gram-scale synthesis of molecules having commercial application in large volumes .Aplicaciones Científicas De Investigación
Synthesis of N-substituted Ureas
- Scientific Field : Organic Chemistry
- Application Summary : N-substituted ureas are synthesized by the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . This method is simple, mild, and efficient, and it has been used to synthesize a variety of N-substituted ureas .
- Methods of Application : The method involves the nucleophilic addition of amines to potassium isocyanate in water. The reaction conditions promote unique substrate selectivity from a mixture of two amines .
- Results or Outcomes : The method yields N-substituted ureas with high chemical purity. The developed methodology was also found to be suitable for gram-scale synthesis of molecules having commercial application in large volumes .
Biological Potential of Indole Derivatives
- Scientific Field : Pharmacology
- Application Summary : Indole derivatives, which can include compounds like “3-Cyclopropyl-1-(3-nitrophenyl)urea”, have been found to have diverse biological activities . They have been used in the treatment of various diseases and conditions .
- Methods of Application : Indole derivatives are synthesized and then tested for their biological activity. The specific methods of application can vary depending on the specific derivative and its intended use .
- Results or Outcomes : Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Polyurethane Recycling
- Scientific Field : Materials Science
- Application Summary : Substituted urea linkages, which can include compounds like “3-Cyclopropyl-1-(3-nitrophenyl)urea”, are formed during the production of polyurethane foam . Breaking these linkages is essential for recycling polyurethane .
- Methods of Application : The method involves the thermal cracking of a model urea compound into its corresponding monomers .
- Results or Outcomes : The thermal cracking process allows for the recycling of polyurethane, which is an important aspect of sustainable materials management .
Antimicrobial Activity
- Scientific Field : Microbiology
- Application Summary : Urea derivatives, which can include compounds like “3-Cyclopropyl-1-(3-nitrophenyl)urea”, have been found to possess antimicrobial activity . They can be used to inhibit the growth of various types of bacteria and fungi .
- Methods of Application : The specific methods of application can vary depending on the specific derivative and its intended use . Typically, the compound is synthesized and then tested for its antimicrobial activity against various strains of bacteria and fungi .
- Results or Outcomes : Urea derivatives have been found to inhibit the growth of various types of bacteria and fungi, indicating their potential as antimicrobial agents .
Supramolecular Chemistry Studies
- Scientific Field : Supramolecular Chemistry
- Application Summary : Substituted ureas, which can include compounds like “3-Cyclopropyl-1-(3-nitrophenyl)urea”, have been studied in the field of supramolecular chemistry . These studies often involve the investigation of the compound’s structure and properties .
- Methods of Application : The specific methods of application can vary depending on the specific study . Typically, the compound is synthesized and then analyzed using various techniques, such as X-ray crystallography, NMR spectroscopy, and computational methods .
- Results or Outcomes : These studies can provide valuable insights into the structure and properties of the compound, which can be useful for understanding its behavior and potential applications .
Antiviral Activity
- Scientific Field : Virology
- Application Summary : Indole derivatives, which can include compounds like “3-Cyclopropyl-1-(3-nitrophenyl)urea”, have been found to possess antiviral activity . They can be used to inhibit the growth of various types of viruses .
- Methods of Application : The specific methods of application can vary depending on the specific derivative and its intended use . Typically, the compound is synthesized and then tested for its antiviral activity against various strains of viruses .
- Results or Outcomes : Indole derivatives have been found to inhibit the growth of various types of viruses, indicating their potential as antiviral agents .
Propiedades
IUPAC Name |
1-cyclopropyl-3-(3-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c14-10(11-7-4-5-7)12-8-2-1-3-9(6-8)13(15)16/h1-3,6-7H,4-5H2,(H2,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEYQOOFVUXABF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-1-(3-nitrophenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl {[amino(imino)methyl]thio}acetate hydrochloride](/img/no-structure.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-bromobenzamide](/img/structure/B2813132.png)
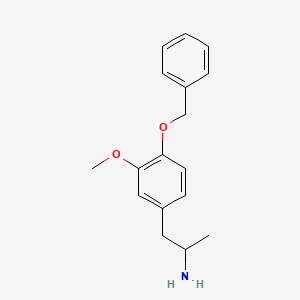
![5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2813136.png)
![1-[4-(2-Chloropyridine-3-carbonyl)piperazin-1-yl]-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone](/img/structure/B2813137.png)
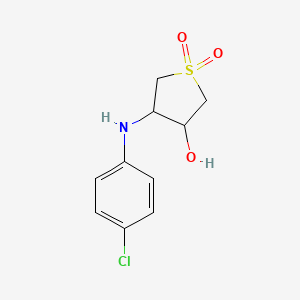
![3-[(3-chlorophenyl)methyl]-8-(3,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2813139.png)
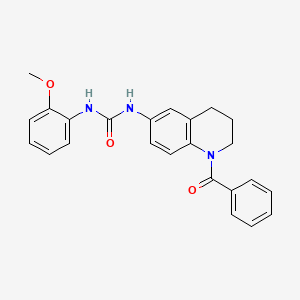
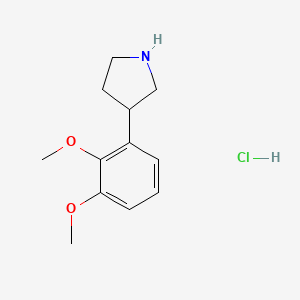
![2-(4-Chlorophenyl)-6-(4-chlorophenyl)sulfonyl-5-methylsulfanylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2813143.png)
![4-{3-[4-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazol-5-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2813145.png)
![N-({[(2-fluorobenzyl)oxy]imino}methyl)-4-methoxy-2-[3-(trifluoromethyl)phenoxy]nicotinamide](/img/structure/B2813149.png)
![(Z)-methoxy({[5-nitro-2-(piperidin-1-yl)phenyl]methylidene})amine](/img/structure/B2813151.png)
![(3R,5S)-5-[(2-Methylpropan-2-yl)oxy]piperidin-3-ol;hydrochloride](/img/structure/B2813154.png)